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Abstract
Chiauranib (CS2164) is a novel, orally active small molecule inhibitor targeting multiple

kinematic pathways crucial for tumor progression. This document provides a comprehensive

technical overview of the discovery, synthesis, mechanism of action, and preclinical and clinical

development of Chiauranib. It is designed to serve as a resource for researchers and

professionals in the field of oncology drug development.

Introduction
Chiauranib, also known as CS2164, is a multi-target tyrosine kinase inhibitor developed by

Chipscreen Biosciences.[1][2] It was discovered through a computer-aided rational drug design

approach and has demonstrated potent anti-tumor activity by simultaneously targeting key

pathways involved in tumor cell proliferation, angiogenesis, and the tumor microenvironment.[3]

[4] Chiauranib is currently in late-stage clinical development for various solid tumors, including

small cell lung cancer and ovarian cancer.[2]

Discovery and Synthesis
Discovery: A Rational Drug Design Approach
The discovery of Chiauranib was guided by a computer-aided rational drug design strategy.[3]

This approach aimed to create a multi-target inhibitor with a specific kinase inhibition profile to
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maximize anti-tumor efficacy while minimizing off-target toxicities. The chemical structure of

Chiauranib is N-(2-aminophenyl)-6-[(7-methoxy-4-quinolinyl)oxy]-1-naphthalenecarboxamide.

[3]

Below is a logical workflow representing the likely computer-aided drug design process

employed in the discovery of Chiauranib.
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Discovery Workflow for Chiauranib (CS2164)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b1574309?utm_src=pdf-body
https://www.chipscreen.com/en/products/700.html
https://www.benchchem.com/product/b1574309?utm_src=pdf-body
https://www.benchchem.com/product/b1574309?utm_src=pdf-body-img
https://www.benchchem.com/product/b1574309?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis
A detailed, step-by-step experimental protocol for the synthesis of Chiauranib is not publicly

available in peer-reviewed literature. However, based on its chemical structure, a plausible

synthetic route would involve the coupling of a substituted naphthalene carboxylic acid with a

substituted aniline derivative.

Mechanism of Action
Chiauranib exerts its anti-tumor effects through the highly selective inhibition of multiple

protein kinases involved in three critical pathways for cancer progression: tumor angiogenesis,

mitosis, and chronic inflammation.[3]

Triple-Pathway Inhibition
Anti-Angiogenesis: Chiauranib potently inhibits Vascular Endothelial Growth Factor

Receptors (VEGFR1, VEGFR2, VEGFR3), Platelet-Derived Growth Factor Receptor alpha

(PDGFRα), and c-Kit.[5][6] This disrupts the signaling cascade that leads to the formation of

new blood vessels, which are essential for tumor growth and metastasis.[5][6]

Mitotic Inhibition: By targeting Aurora B kinase, Chiauranib interferes with the process of cell

division (mitosis).[5][6] This leads to G2/M phase cell cycle arrest and subsequent apoptosis

(programmed cell death) in rapidly dividing cancer cells.[5][6]

Modulation of the Tumor Microenvironment: Chiauranib inhibits Colony-Stimulating Factor 1

Receptor (CSF-1R), a key regulator of macrophage differentiation and function.[5][6] By

targeting CSF-1R, Chiauranib can modulate the tumor immune microenvironment,

potentially reducing the number of tumor-associated macrophages that promote tumor

growth.[3]

The following diagram illustrates the key signaling pathways targeted by Chiauranib.
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Signaling Pathways Inhibited by Chiauranib

Preclinical Data
In Vitro Kinase Inhibitory Activity
Chiauranib has demonstrated potent inhibitory activity against its target kinases in in vitro

assays.
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Kinase Target IC50 (nM)

VEGFR1 1-9

VEGFR2 1-9

VEGFR3 1-9

PDGFRα 1-9

c-Kit 1-9

Aurora B 1-9

CSF-1R 1-9

Table 1: In Vitro Kinase Inhibitory Activity of

Chiauranib.[5][6]

In Vivo Anti-Tumor Efficacy
In vivo studies using human tumor xenograft models have shown that oral administration of

Chiauranib leads to significant tumor growth inhibition and regression across a range of

cancer types.[4][6]
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Tumor Model Dose (mg/kg) Outcome

Colon Cancer (HCT-8) 0.5-40

Remarkable regression or

complete inhibition of tumor

growth

Liver Cancer (SMMC-7721) 0.5-40

Remarkable regression or

complete inhibition of tumor

growth

Gastric Cancer (MGC-803) 0.5-40

Remarkable regression or

complete inhibition of tumor

growth

Lung Cancer (A549) 0.5-40

Remarkable regression or

complete inhibition of tumor

growth

Table 2: In Vivo Anti-Tumor

Efficacy of Chiauranib in

Xenograft Models.[6]

Clinical Development
Phase I Clinical Trial
A Phase I dose-escalation study was conducted in patients with advanced solid tumors to

determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of

Chiauranib.[7]

Parameter Value

Maximum Tolerated Dose (MTD) 50 mg/day

Dose-Limiting Toxicity (DLT) Grade 3 hypertension at 65 mg/day

Common Adverse Events
Fatigue, proteinuria, hematuria, hypothyroidism,

hypertriglyceridemia, hypertension

Table 3: Key Findings from the Phase I Clinical

Trial of Chiauranib.[1][7]
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Pharmacokinetics
Pharmacokinetic analysis from the Phase I trial revealed that Chiauranib has a favorable

profile for oral administration.[7]

PK Parameter Value (at MTD of 50 mg/day)

Time to Peak Plasma Concentration (Tmax) 2 hours (median)

Terminal Half-life (t1/2) 25.6 ± 6.73 hours

Accumulation at Steady State
Approximately 2-fold increase in exposure after

multiple doses

Table 4: Pharmacokinetic Parameters of

Chiauranib in Patients with Advanced Solid

Tumors.[1][7]

Ongoing Clinical Trials
Chiauranib is currently being evaluated in multiple Phase II and Phase III clinical trials for the

treatment of various cancers, including a Phase III trial for small-cell lung cancer.[3][8]

Experimental Protocols
In Vitro Kinase Assay (General Protocol)
A general protocol for an in vitro kinase assay to determine the IC50 of Chiauranib against a

target kinase is outlined below.
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General Workflow for an In Vitro Kinase Assay

Materials:

Recombinant human kinase (e.g., Aurora B, VEGFR2)

Kinase-specific substrate

ATP
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Assay buffer

Chiauranib (serially diluted)

Detection reagent (e.g., ADP-Glo™)

Microplate reader

Procedure:

Add assay buffer, kinase, and serially diluted Chiauranib to the wells of a microplate.

Incubate to allow for inhibitor binding.

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

Incubate at room temperature to allow for phosphorylation.

Stop the reaction and measure the amount of ADP produced using a detection reagent.

The signal is measured using a microplate reader.

IC50 values are calculated by plotting the percentage of kinase inhibition against the log

concentration of Chiauranib.[9][10][11][12]

In Vivo Xenograft Tumor Model (General Protocol)
A general protocol for evaluating the in vivo efficacy of Chiauranib in a xenograft tumor model

is described below.
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In Vivo Xenograft Model
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General Workflow for an In Vivo Xenograft Study

Materials:

Human cancer cell line

Immunocompromised mice (e.g., nude or SCID)

Chiauranib formulated for oral administration
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Vehicle control

Calipers for tumor measurement

Procedure:

Human cancer cells are cultured and harvested.

The cells are subcutaneously injected into the flank of immunocompromised mice.

Tumors are allowed to grow to a palpable size.

Mice are randomized into treatment and control groups.

Chiauranib (or vehicle) is administered orally daily.

Tumor volume and mouse body weight are measured regularly.

At the end of the study, mice are euthanized, and tumors are excised and weighed.[13][14]

Conclusion
Chiauranib (CS2164) is a promising multi-target kinase inhibitor with a well-defined

mechanism of action that addresses key drivers of tumor growth and progression. Its potent

preclinical activity and manageable safety profile in early clinical trials support its continued

development as a novel therapeutic option for patients with various solid tumors. The ongoing

late-stage clinical trials will further elucidate its efficacy and role in the landscape of cancer

therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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